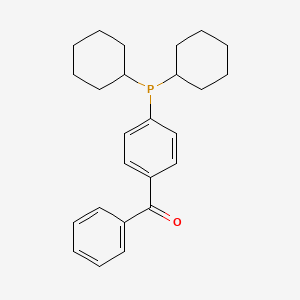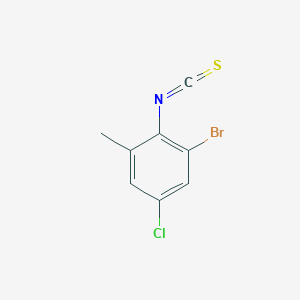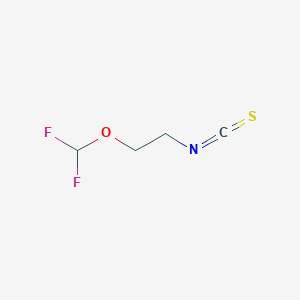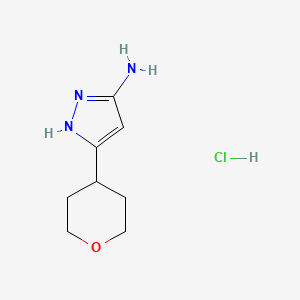
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is a chemical compound with the molecular formula C54H78NP3 and a molecular weight of 834.125106 g/mol . It is known for its complex structure, which includes multiple aromatic rings and phosphanyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone typically involves the reaction of dicyclohexylphosphine with a suitable aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a rhodium-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone involves its interaction with molecular targets through its phosphanyl groups. These groups can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s aromatic rings also play a role in stabilizing reaction intermediates and enhancing reaction selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine: Similar in structure but with a dimethylamino group instead of a phenylmethanone group.
Triphenylphosphine: A simpler phosphine compound with three phenyl groups instead of dicyclohexyl groups.
Uniqueness
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is unique due to its combination of dicyclohexylphosphanyl and phenylmethanone groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can offer enhanced selectivity and reactivity compared to simpler phosphine compounds .
Propiedades
Fórmula molecular |
C25H31OP |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(4-dicyclohexylphosphanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H31OP/c26-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23H,2-3,6-9,12-15H2 |
Clave InChI |
HVNUTMBHFQQNGT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)
![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)

![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)


![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)




